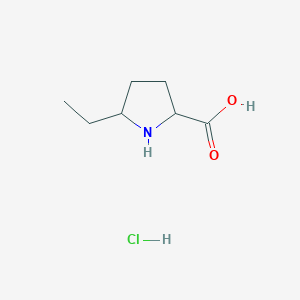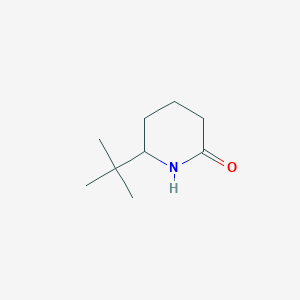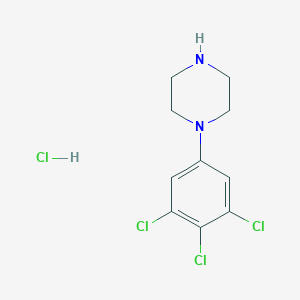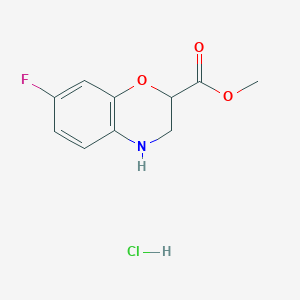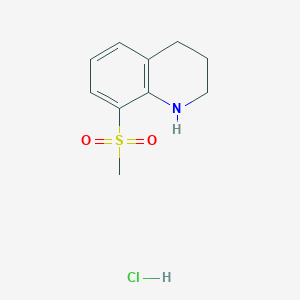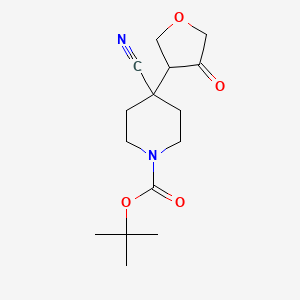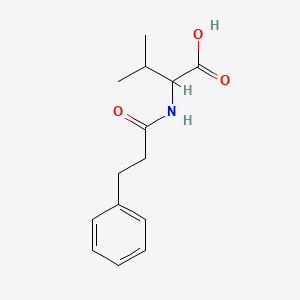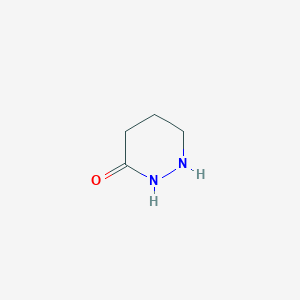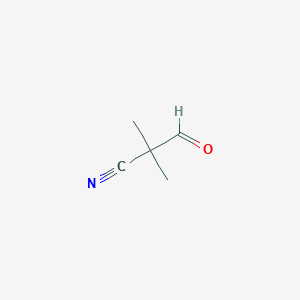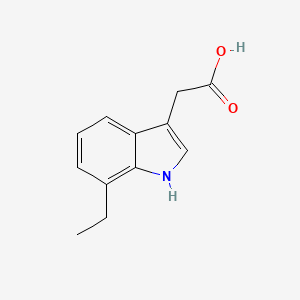
2-(7-ethyl-1H-indol-3-yl)acetic acid
Vue d'ensemble
Description
“2-(7-ethyl-1H-indol-3-yl)acetic acid” is a derivative of indole, containing an acetic acid linked to the C3 carbon atom of an indole . It has a molecular formula of C12H13NO2 and a molecular weight of 203.24 .
Synthesis Analysis
The synthesis of this compound can be initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This compound is then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .Molecular Structure Analysis
The molecular structure of “2-(7-ethyl-1H-indol-3-yl)acetic acid” was characterized using 1H-NMR, 13C-NMR, IR, and EI-MS spectral data .Chemical Reactions Analysis
The corresponding hydrazide of “2-(7-ethyl-1H-indol-3-yl)acetic acid” was reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .Physical And Chemical Properties Analysis
“2-(7-ethyl-1H-indol-3-yl)acetic acid” is a compound with a molecular formula of C12H13NO2 and a molecular weight of 203.24 .Applications De Recherche Scientifique
Synthesis of Alkaloids
Indole derivatives, such as “2-(7-ethyl-1H-indol-3-yl)acetic acid”, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Treatment of Cancer Cells
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . In vitro experiments have shown that Indole-3-acetic acid, a derivative of indole, can induce apoptosis in bladder and hematological malignancies .
Antimicrobial Applications
Indole derivatives have shown potential in the treatment of various microbial infections . Their antimicrobial properties make them a valuable resource in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . Their diverse biological properties make them a promising area of research for the development of new treatments .
Plant Hormone
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This highlights the importance of indole derivatives in plant biology .
Drug Development
The indole scaffold has been found in many important synthetic drug molecules . This gives a valuable idea for treatment and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Mécanisme D'action
Target of Action
The primary target of 2-(7-ethyl-1H-indol-3-yl)acetic acid is interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a crucial role in the regulation of white blood cells (WBCs), which are essential for the body’s immune response.
Mode of Action
It is known that indole derivatives, such as this compound, bind with high affinity to multiple receptors . This binding can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Pathways
Indole derivatives, including 2-(7-ethyl-1H-indol-3-yl)acetic acid, can affect various biochemical pathways. For instance, they can inhibit the activity of certain enzymes, leading to changes in the metabolic processes of cells . The affected pathways and their downstream effects can vary widely, depending on the specific targets of the compound and the type of cells involved.
Result of Action
The molecular and cellular effects of 2-(7-ethyl-1H-indol-3-yl)acetic acid’s action can vary, depending on its specific targets and the type of cells involved. For instance, if the compound targets interleukin-2, it could potentially modulate immune responses . More research is needed to fully understand the specific effects of this compound.
Action Environment
The action, efficacy, and stability of 2-(7-ethyl-1H-indol-3-yl)acetic acid can be influenced by various environmental factors. For example, factors such as temperature and pH could potentially affect the compound’s stability and activity . Additionally, the presence of other substances in the environment could potentially interact with the compound and affect its action.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-8-4-3-5-10-9(6-11(14)15)7-13-12(8)10/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQHDBXIAODINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-1H-indol-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



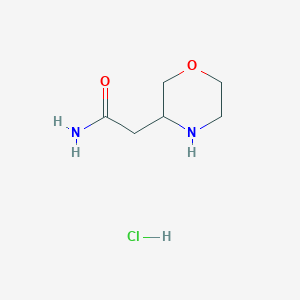

![4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride](/img/structure/B3380357.png)
